Phenylamino-thiophen-3-YL-acetonitrile
Overview
Description
Phenylamino-thiophen-3-YL-acetonitrile is a useful research compound. Its molecular formula is C12H10N2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Phenylamino-thiophen-3-YL-acetonitrile derivatives show potential in the synthesis and characterization of various novel compounds. For instance, Mabkhot et al. (2017) synthesized new thiophene derivatives with promising antibacterial and antifungal properties, highlighting the role of thiophene-based compounds in developing antimicrobial agents (Mabkhot et al., 2017). Similarly, Sable et al. (2014) developed a one-pot method for preparing tetra-substituted thiophene derivatives, further exemplifying the compound's versatility in synthesizing bioactive molecules (Sable et al., 2014).
Luminescent Properties and Applications
Thiophene derivatives, including those related to this compound, have been studied for their luminescent properties. de Bettencourt-Dias et al. (2007) investigated thiophene-derivatized pybox and its lanthanide ion complexes, demonstrating their high luminescence and potential applications in optoelectronics and bioimaging (de Bettencourt-Dias et al., 2007).
Kinase Inhibitory Activity
Thiophene derivatives, including the this compound structure, have been explored for their kinase inhibitory activity. Boschelli et al. (2005) investigated 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles for their Src kinase inhibitory activity, showing their potential in cancer treatment (Boschelli et al., 2005).
Properties
IUPAC Name |
2-anilino-2-thiophen-3-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-8-12(10-6-7-15-9-10)14-11-4-2-1-3-5-11/h1-7,9,12,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPXWDSCQZHEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378088 | |
Record name | Phenylamino(thien-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-00-1 | |
Record name | Phenylamino(thien-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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